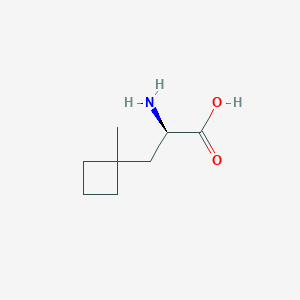
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid: is a chiral amino acid derivative with a unique cyclobutyl ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a protected glycine derivative with a cyclobutyl-containing electrophile, followed by deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as flow chemistry and the use of continuous reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group or the cyclobutyl ring.
Reduction: Reduction reactions may target the carboxyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid can serve as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its chiral nature makes it a valuable tool for investigating stereochemistry in biological systems.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The cyclobutyl ring structure may impart unique pharmacokinetic properties, enhancing the efficacy and selectivity of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The cyclobutyl ring may play a crucial role in enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-3-(1-methylcyclobutyl)propanoic acid: The enantiomer of the compound, differing in stereochemistry.
Cyclobutylalanine: A similar amino acid with a cyclobutyl ring but lacking the specific substitution pattern of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid.
Cyclobutylglycine: Another related compound with a cyclobutyl ring and different functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity. Its chiral nature and cyclobutyl ring structure make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-/m1/s1 |
Clé InChI |
BMMSEIZQWPNKMW-ZCFIWIBFSA-N |
SMILES isomérique |
CC1(CCC1)C[C@H](C(=O)O)N |
SMILES canonique |
CC1(CCC1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

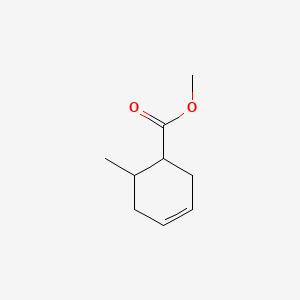
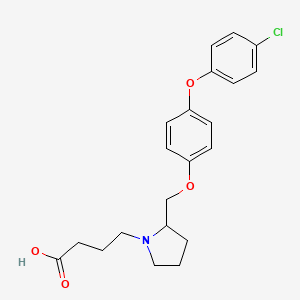
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
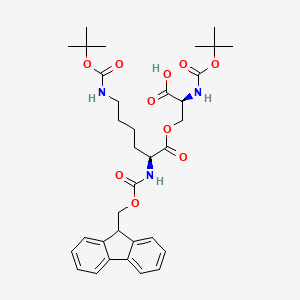
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
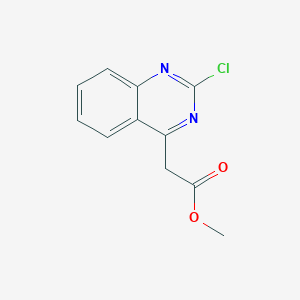

![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)

